molecular formula C15H16N2O2 B1323319 N-(3-Amino-4-methylphenyl)-3-methoxybenzamide CAS No. 1016837-54-9

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide

Cat. No. B1323319
M. Wt: 256.3 g/mol
InChI Key: KWOGQGLGNVKJSK-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide is a compound that belongs to the class of benzamides, which are characterized by a benzamide moiety attached to various substituents that can influence their physical, chemical, and biological properties. Benzamides are of significant interest due to their diverse range of activities, including antiproliferative, gastroprokinetic, and antiviral activities, as demonstrated by the compounds studied in the provided papers .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid or its derivatives with amines or amides. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Another example is the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which was prepared by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods highlight the versatility of synthetic approaches for creating benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, as seen in the studies of various polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide and N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide . These analyses reveal the spatial arrangement of atoms, bond lengths, bond angles, and the presence of intermolecular interactions such as hydrogen bonding, which can influence the stability and properties of the crystals.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including metalation, as demonstrated by N-tert-butyl-N-methyl-2-methoxybenzamide, which undergoes directed metalation to yield a methylated product . Additionally, the Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines to form 3-amino-4-arylisoquinolinones showcases the potential for creating complex heterocyclic structures through C-H bond activation and cycloaddition mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets. The antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide against various cancer cell lines demonstrates the biological relevance of these properties . Additionally, the study of N-phenylbenzamide derivatives revealed that substituents on the benzamide ring could significantly impact antiviral activity against Enterovirus 71 .

Scientific Research Applications

1. Molecular Structure and Intermolecular Interactions

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide and its derivatives are studied for their molecular structures and intermolecular interactions. These compounds are characterized by various methods like NMR, elemental analysis, and X-ray diffraction. Understanding the molecular structure is crucial for applications in material science and pharmaceutical research. For instance, a study by Karabulut et al. (2014) focused on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, highlighting the significance of intermolecular interactions in determining molecular geometry (Karabulut et al., 2014).

2. Antiviral Activity

Some derivatives of N-(3-Amino-4-methylphenyl)-3-methoxybenzamide exhibit promising antiviral activities. For example, a study by Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives, finding that some compounds, like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against Enterovirus 71 strains at low micromolar concentrations. This suggests potential applications in developing antiviral drugs (Ji et al., 2013).

3. Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, including compounds similar to N-(3-Amino-4-methylphenyl)-3-methoxybenzamide, indicates their capacity to act as antioxidants. The study by Jovanović et al. (2020) suggests that understanding the electrochemical behavior of these compounds can shed light on their free radical scavenging activity, which is crucial in designing potent antioxidants (Jovanović et al., 2020).

4. Psycho- and Neurotropic Properties

Derivatives of N-(3-Amino-4-methylphenyl)-3-methoxybenzamide are also explored for their psycho- and neurotropic properties. A study by Podolsky et al. (2017) examined the effects of similar compounds on various behavioral and neurological parameters, indicating potential applications in neuropharmacology and the treatment of psychological disorders (Podolsky et al., 2017).

5. Synthesis of Complex Molecular Architectures

These compounds are used in the synthesis of complex molecular architectures, such as isoquinolinones and naphthyridines, which have applications in material science and pharmaceuticals. For example, Li et al. (2019) described a Rh(III)-catalyzed method to synthesize 3-amino-4-arylisoquinolinones, demonstrating the versatility of these compounds in synthetic chemistry (Li et al., 2019).

6. Antimicrobial Screening

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide derivatives have been screened for antimicrobial activity. A study by Desai et al. (2013) synthesized and tested a series of benzamide derivatives, including 4-methoxybenzamides, for their antibacterial and antifungal properties. This research is crucial for developing new treatments for microbial diseases (Desai et al., 2013).

Future Directions

The continuous flow microreactor system developed for the synthesis of “N-(3-Amino-4-methylphenyl)benzamide” could be a more effective and accessible method for its synthesis . This method has less synthesis steps and reagents consumption compared to other methods .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-7-12(9-14(10)16)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOGQGLGNVKJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yang, Y Chen, X Zhou, Y Gu, W Qian… - European Journal of …, 2015 - Elsevier
By combining the scaffolds of UI-125 and Sorafenib, a series of bis-aryl ureas and amides based on 2-amino-3-purinylpyridine moiety were designed and synthesized as novel DFG-out …
Number of citations: 43 www.sciencedirect.com

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